An In-depth Technical Guide to the Molecular Weight and Physical Properties of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride
An In-depth Technical Guide to the Molecular Weight and Physical Properties of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, a compound of significant interest to researchers in drug development and medicinal chemistry. Understanding these fundamental characteristics is paramount for designing robust experimental protocols, ensuring accurate data interpretation, and developing effective formulations.
Chemical Identity and Structure
2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, also known by its synonym 4-hydroxy-3-methoxyamphetamine hydrochloride (HMA), is a substituted phenethylamine.[1] Its chemical structure is characterized by a phenol ring substituted with a methoxy group and an aminopropyl side chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.[2]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-methoxy-4-(2-aminopropyl)phenol;hydrochloride |
| CAS Number | 74516-49-7 |
| Molecular Formula | C₁₀H₁₅NO₂ · HCl[3] |
| InChI | 1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-9(12)10(6-8)13-2;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
| InChIKey | SRWQDVYJDPTQES-UHFFFAOYSA-N |
graph 2_2_Aminopropyl_4_methoxyphenol_hydrochloride { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituents O1 [pos="1.74,1!", label="O", fontcolor="#EA4335"]; H1 [pos="2.2,1.3!", label="H", fontcolor="#202124"]; C7 [pos="-1.74,1!", label="C", fontcolor="#202124"]; H2 [pos="-2.2,0.7!", label="H", fontcolor="#202124"]; H3 [pos="-2.2,1.3!", label="H", fontcolor="#202124"]; C8 [pos="-1.74,-1!", label="C", fontcolor="#202124"]; H4 [pos="-2.2,-0.7!", label="H", fontcolor="#202124"]; C9 [pos="-2.61,-1.5!", label="C", fontcolor="#202124"]; H5 [pos="-3.1,-1.2!", label="H", fontcolor="#202124"]; H6 [pos="-2.61,-2!", label="H", fontcolor="#202124"]; H7 [pos="-3.1,-1.8!", label="H", fontcolor="#202124"]; N1 [pos="-2.61,1.5!", label="N", fontcolor="#4285F4"]; H8 [pos="-3.1,1.2!", label="H", fontcolor="#202124"]; H9 [pos="-2.61,2!", label="H", fontcolor="#202124"]; H10 [pos="-3.1,1.8!", label="H", fontcolor="#202124"]; O2 [pos="1.74,-1!", label="O", fontcolor="#EA4335"]; C10 [pos="2.61,-1.5!", label="C", fontcolor="#202124"]; H11 [pos="3.1,-1.2!", label="H", fontcolor="#202124"]; H12 [pos="2.61,-2!", label="H", fontcolor="#202124"]; H13 [pos="3.1,-1.8!", label="H", fontcolor="#202124"]; Cl [pos="3.5,0!", label="HCl", fontcolor="#34A853"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C6 -- O1 [len=1.5]; O1 -- H1 [len=1]; C2 -- C7 [len=1.5]; C7 -- H2 [len=1]; C7 -- H3 [len=1]; C3 -- C8 [len=1.5]; C8 -- H4 [len=1]; C8 -- C9 [len=1.5]; C9 -- H5 [len=1]; C9 -- H6 [len=1]; C9 -- H7 [len=1]; C7 -- N1 [len=1.5]; N1 -- H8 [len=1]; N1 -- H9 [len=1]; N1 -- H10 [len=1]; C5 -- O2 [len=1.5]; O2 -- C10 [len=1.5]; C10 -- H11 [len=1]; C10 -- H12 [len=1]; C10 -- H13 [len=1]; }
Figure 1: Chemical structure of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride.
Molecular Weight and Physical Form
The molecular weight of a compound is a critical parameter for a multitude of laboratory calculations, including molarity, mass-to-mole conversions, and quantitative analysis.
| Property | Value | Source |
| Molecular Weight | 217.7 g/mol | |
| Physical Form | Powder / Crystalline Solid |
The powdered or crystalline nature of this compound necessitates careful handling to avoid inhalation and ensure accurate weighing. Standard laboratory practices, such as the use of a weigh boat and a calibrated analytical balance, are essential.
Thermal Properties
The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.
| Property | Value | Source |
| Melting Point | 170-171 °C |
Solubility Profile
The solubility of a compound in various solvents is a determining factor in its utility for different applications, from in vitro assays to formulation development. While specific solubility data for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is limited, data for the closely related synonym, 4-hydroxy-3-methoxyamphetamine hydrochloride, provides valuable insights.[1]
| Solvent | Solubility |
| PBS (pH 7.2) | 5 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| DMF | 0.1 mg/mL[1] |
Experimental Considerations: For aqueous solutions, the use of the hydrochloride salt is recommended due to its higher intrinsic solubility compared to the free base.[2] The solubility of amine-containing compounds is often pH-dependent; in acidic conditions, the amino group becomes protonated, which can enhance aqueous solubility.[4]
Protocol for Preparing a Stock Solution:
-
Solvent Selection: Based on the intended application, select an appropriate solvent. For cell-based assays, DMSO is a common choice, while for many in vivo studies, a buffered aqueous solution is preferred.
-
Weighing: Accurately weigh the desired amount of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride using a calibrated analytical balance.
-
Dissolution: Add the solvent to the solid and vortex or sonicate until the solid is completely dissolved. Gentle warming may be employed to aid dissolution, but care should be taken to avoid degradation.
-
Sterilization: If for use in sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in an airtight container at the recommended temperature, typically -20°C, to minimize degradation.[5]
Acidity and Basicity (pKa)
The presence of both a basic amino group and an acidic phenolic group makes this an amphoteric molecule. This dual character is a key consideration in designing extraction and purification protocols, as well as in understanding its behavior in biological systems.
Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and identification of a compound.
UV/Visible Spectroscopy: The ultraviolet-visible spectrum of 4-hydroxy-3-methoxyamphetamine hydrochloride shows absorption maxima (λmax) at 231 and 282 nm.[1] This information is useful for quantitative analysis using spectrophotometry and for setting detection parameters in High-Performance Liquid Chromatography (HPLC).
Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands would include:
-
O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹
-
N-H stretch (amine salt): A broad band in the range of 2400-3200 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands between 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹
-
C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for this specific compound is not available in the provided search results. Predicted NMR data for closely related structures can provide an estimation of the expected chemical shifts.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry would confirm the elemental composition of the molecule.
Safety and Handling
2-(2-Aminopropyl)-4-methoxyphenol hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07 (Exclamation mark).
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a dry and well-ventilated place.
References
-
PubChem. 4-Hydroxy-3-methoxy Methamphetamine Hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. Amphetamine. National Center for Biotechnology Information. [Link]
- Japanese Pharmacopoeia. Methamphetamine Hydrochloride. [No URL available]
-
Solubility of Things. Amphetamine. [Link]
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Deranged Physiology. Amphetamine. [Link]
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U.S. Food and Drug Administration. NDA 21-303/S-010 Page 3 PHARMACOKINETICS. [Link]
-
Wikipedia. 4-Hydroxy-3-methoxyamphetamine. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]
-
Wikipedia. Amphetamine. [Link]
-
ResearchGate. The structures of eight amphetamine-type stimulants. [Link]
-
PubChem. 4-Hydroxy-3-methoxymethamphetamine-4-O-sulfate. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Solubility of Things. 4-(2-Aminoethyl)-2-methoxyphenol. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 1462-73-3: (+)-Amphetamine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxy-3-methoxy Amphetamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
